molecular formula C15H17N3O2S B2533136 N-cyclopentyl-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide CAS No. 872723-07-4

N-cyclopentyl-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide

Cat. No. B2533136
CAS RN: 872723-07-4
M. Wt: 303.38
InChI Key: NDAJURCJZUVTDG-UHFFFAOYSA-N
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Description

N-cyclopentyl-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide is a compound that likely features a complex structure with multiple functional groups. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and reactions that can be informative. For instance, the synthesis of furylmethyl nucleotides as mentioned in the first paper suggests that furan rings can be incorporated into larger, more complex molecules through catalytic processes .

Synthesis Analysis

The synthesis of complex molecules involving furan rings can be achieved through catalytic processes, as demonstrated in the first paper where Ni-Pd catalyzed addition-cyclization reactions were used to create furylmethyl nucleotides . Although the exact synthesis of this compound is not described, similar catalytic strategies could potentially be applied to construct its molecular framework.

Molecular Structure Analysis

The molecular structure of this compound would include a furan ring, as indicated by the name, which is known to participate in cyclization reactions to form various heterocyclic compounds . The presence of a pyridazine ring and a sulfanylacetamide group suggests a complex heterocyclic system with multiple sites for potential chemical reactivity.

Chemical Reactions Analysis

The reactivity of furan-containing compounds can involve nucleophilic addition, as seen with the reactions of furans with nucleophiles leading to detosylation and conversion to alkoxymethyl- and arylaminomethyl-furans . The sulfanyl group in the compound's name also suggests potential for reactions involving sulfur, such as the generation of sulfane sulfur species, which are known to have antioxidative and cytoprotective effects .

Physical and Chemical Properties Analysis

While the physical and chemical properties of this compound are not directly reported in the provided papers, we can infer that the compound may exhibit properties typical of heterocyclic compounds with furan and pyridazine rings. These could include moderate polarity and potential for forming stable tautomeric structures. The presence of a sulfanyl group could confer additional reactivity, particularly in redox processes, as seen with other sulfur-containing compounds like N-acetyl cysteine .

Scientific Research Applications

Synthesis and Pharmacological Potential

Research has focused on the synthesis of derivatives related to N-cyclopentyl-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide, exploring their synthetic and pharmacological potential. For instance, the synthesis of new pyrolin derivatives incorporating the furan-2-yl group has been achieved. These derivatives exhibit significant antiexudative activity, indicating potential for further pharmacological exploration (Chalenko et al., 2019).

Antimicrobial Evaluation

Studies have also extended to the evaluation of antimicrobial properties of novel compounds bearing the sulfonamido moiety, incorporating heterocyclic frameworks similar to this compound. For example, novel thiazole, pyridone, and pyrazole derivatives have been synthesized, showing promising antibacterial and antifungal activities (Darwish et al., 2014).

Mechanism of Action Insights

Further research has provided insights into the mechanisms of action of compounds related to N-acetylcysteine (NAC), shedding light on the role of hydrogen sulfide and sulfane sulfur species in their antioxidative and cytoprotective activities. These findings may indirectly inform the scientific research applications of this compound derivatives (Pedre et al., 2021).

Anticancer Activity

The synthesis and evaluation of 2-cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamide derivatives have also been explored, demonstrating potent and selective cytotoxic effects against leukemia cell lines. This highlights the potential for these compounds in anticancer research (Horishny et al., 2021).

properties

IUPAC Name

N-cyclopentyl-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2S/c19-14(16-11-4-1-2-5-11)10-21-15-8-7-12(17-18-15)13-6-3-9-20-13/h3,6-9,11H,1-2,4-5,10H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDAJURCJZUVTDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CSC2=NN=C(C=C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601330000
Record name N-cyclopentyl-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601330000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

36.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24815755
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

872723-07-4
Record name N-cyclopentyl-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601330000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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